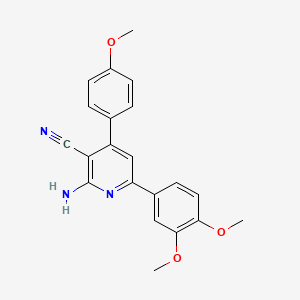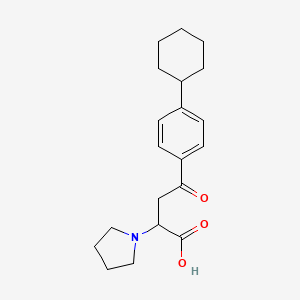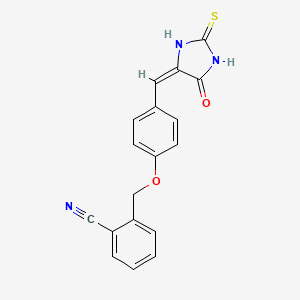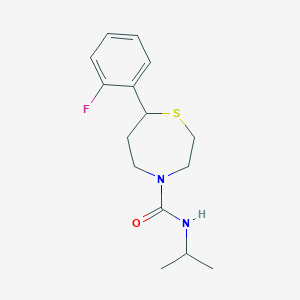
4-(2-Methylbut-3-yn-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylbut-3-yn-2-yl)phenol is an organic compound with the molecular formula C11H12O. It is also known by its IUPAC name, 4-(1,1-dimethyl-2-propynyl)phenol. This compound is characterized by a phenolic group attached to a 2-methylbut-3-yn-2-yl substituent. It is a white to off-white powder with a melting point of 53-54°C .
Mechanism of Action
Mode of Action
It’s structurally similar to 2-methylbut-3-yn-2-ol, which is used as a monoprotected version of acetylene . This suggests that 4-(2-Methylbut-3-yn-2-yl)phenol may interact with its targets in a similar manner, but this needs to be confirmed by further studies.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. 2-methylbut-3-yn-2-ol, a similar compound, is used as an intermediate in the industrial route to geraniol , suggesting that this compound may also influence terpenoid pathways.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity, but more research is needed to confirm this.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbut-3-yn-2-yl)phenol typically involves the coupling of p-iodophenol with 2-methylbut-3-yn-2-ol in the presence of a palladium catalyst. The reaction is carried out in a triethylamine solvent with copper(I) iodide and triphenylphosphine as co-catalysts . The reaction conditions are generally mild, and the product is obtained in good yield after purification.
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar routes but may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylbut-3-yn-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The phenolic hydrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alkenes or alkanes depending on the extent of reduction.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
4-(2-Methylbut-3-yn-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a simpler structure.
4-Ethynylphenol: Similar structure but with an ethynyl group instead of the 2-methylbut-3-yn-2-yl group.
4-(2-Methylbut-3-yn-2-yl)aniline: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness
4-(2-Methylbut-3-yn-2-yl)phenol is unique due to the presence of both a phenolic group and a 2-methylbut-3-yn-2-yl substituent. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in simpler phenolic compounds .
Properties
IUPAC Name |
4-(2-methylbut-3-yn-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-4-11(2,3)9-5-7-10(12)8-6-9/h1,5-8,12H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCVANMUSKLWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)C1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53987-51-2 |
Source


|
| Record name | 4-(2-methylbut-3-yn-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-N-[2-(3-methoxyphenyl)ethyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2803546.png)
![N-[(2-methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B2803548.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2803555.png)
![N-{[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2803557.png)

![N-[cyano(2-methoxyphenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B2803559.png)




![3-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2803565.png)
![N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide](/img/structure/B2803566.png)
